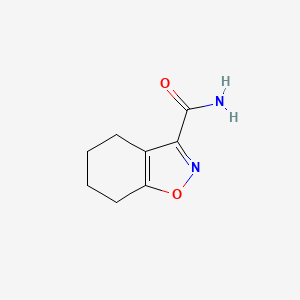

4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCUMKTYSGYTGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670190 | |

| Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-50-0 | |

| Record name | 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanistic Hypotheses for 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide

Abstract

The compound 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide represents a novel chemical entity for which direct pharmacological data is not extensively documented in publicly accessible literature. However, its molecular architecture is a composite of well-characterized pharmacophores: a 1,2-benzisoxazole core, a C3-linked carboxamide, and a saturated cyclohexene ring. The 1,2-benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous clinically successful drugs, particularly in the realm of Central Nervous System (CNS) disorders.[1][2] This guide deconstructs the subject molecule to formulate rational, evidence-based hypotheses on its potential mechanisms of action. By analyzing structure-activity relationships (SAR) of analogous compounds, we propose and detail primary and secondary mechanistic pathways, focusing on CNS receptor modulation, ion channel activity, and inflammatory enzyme inhibition. For each hypothesis, we delineate a comprehensive experimental workflow, from initial in vitro screening to functional and cell-based assays, providing a strategic roadmap for researchers and drug development professionals to systematically investigate its therapeutic potential.

Structural Deconstruction and Physicochemical Rationale

The therapeutic potential of a molecule is intrinsically linked to its structure. The title compound can be dissected into three key functional components, each contributing to a predicted pharmacological profile.

-

1,2-Benzisoxazole Core: This bicyclic heterocycle is a cornerstone of neuropharmacology. It is found in atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide).[1] Its utility stems from its rigid structure and ability to present substituents in a well-defined spatial orientation, enabling high-affinity interactions with a variety of receptors.[1] This core suggests a strong predisposition for CNS-related targets.

-

C3-Carboxamide Moiety: The carboxamide group is a versatile functional group in drug design. It is a potent hydrogen bond donor and acceptor, critical for anchoring a ligand within the binding pocket of a protein target. Its presence is common in a vast array of therapeutic agents, including enzyme inhibitors and receptor modulators.[3]

-

4,5,6,7-Tetrahydro Ring: The saturation of the benzene ring portion of the benzisoxazole imparts several key properties. It introduces a non-planar, three-dimensional geometry, which can enhance binding specificity to targets with complex topographies. Furthermore, it increases the molecule's lipophilicity compared to its fully aromatic counterpart, which may enhance its ability to cross the blood-brain barrier—a critical attribute for CNS-acting drugs.[4]

Based on this structural analysis, this compound is predicted to be a CNS-penetrant small molecule with the potential to engage in high-affinity interactions with protein targets, particularly G-protein coupled receptors (GPCRs) and enzymes.

Primary Mechanistic Hypotheses & Experimental Validation

Based on robust evidence from structurally related compound classes, we propose three primary hypotheses for the mechanism of action.

Hypothesis A: Modulation of Central Nervous System (CNS) Monoamine Receptors

Scientific Rationale: A compelling body of research demonstrates that benzisoxazole-3-carboxamide derivatives exhibit significant affinity for dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors.[5] These receptors are validated targets for treating psychosis, depression, and other neuropsychiatric disorders. The core benzisoxazole scaffold is fundamental to the activity of numerous atypical antipsychotics.[1][6] Therefore, it is highly probable that the title compound functions as a modulator of these key CNS receptors.

Potential Molecular Targets:

-

Dopamine D2 Receptor (Antagonist/Partial Agonist)

-

Serotonin 5-HT2A Receptor (Antagonist/Inverse Agonist)

-

Serotonin 5-HT1A Receptor (Agonist/Partial Agonist)

Experimental Validation Workflow: The causality behind this experimental cascade is to first establish binding affinity, then determine functional activity, and finally assess the physiological outcome in a complex biological system.

-

In Vitro Radioligand Binding Assays (Tier 1):

-

Objective: To determine the binding affinity (Ki) of the compound for the primary targets.

-

Protocol:

-

Prepare cell membrane homogenates from cell lines stably expressing human D2, 5-HT2A, and 5-HT1A receptors.

-

Incubate membrane preparations with a specific radioligand (e.g., [3H]-Spiperone for D2/5-HT2A, [3H]-8-OH-DPAT for 5-HT1A) across a concentration range of the test compound.

-

Following incubation, separate bound from free radioligand via rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation. This initial step is a cost-effective method to confirm direct interaction with the target before committing to more complex functional studies.

-

-

-

In Vitro Functional Assays (Tier 2):

-

Objective: To characterize the nature of the interaction (e.g., agonist, antagonist, inverse agonist).

-

Protocol (Example for D2 Receptor):

-

Use a recombinant cell line expressing the D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

To test for antagonist activity, pre-incubate cells with the test compound before challenging with a known D2 agonist (e.g., quinpirole).

-

To test for agonist activity, apply the test compound alone.

-

Measure the downstream signal (luminescence) to quantify the functional response. A reduction in the agonist-induced signal indicates antagonism. This step is crucial to understand how the compound affects the receptor's signaling cascade.

-

-

Hypothesis B: Negative Allosteric Modulation of AMPA Receptors

Scientific Rationale: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors critical for fast synaptic transmission in the CNS.[7][8] These compounds act as negative allosteric modulators (NAMs), which can reduce excessive excitatory neurotransmission without completely blocking normal physiological function.[7] This mechanism is therapeutically relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[8]

Potential Molecular Targets:

-

Homomeric and heteromeric AMPA receptor subtypes (e.g., GluA1, GluA2/3).

Experimental Validation Workflow: This workflow is designed to precisely measure changes in the biophysical properties of the ion channel, which is the direct functional output of the target.

-

Whole-Cell Patch-Clamp Electrophysiology (Tier 1):

-

Objective: To directly measure the effect of the compound on AMPA receptor currents and kinetics.

-

Protocol:

-

Culture HEK293t cells and transiently transfect them with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).

-

Establish a whole-cell patch-clamp recording configuration on a transfected cell.

-

Rapidly apply glutamate (e.g., 10 mM) to elicit an inward current in the absence and presence of the test compound.

-

Measure the peak current amplitude to assess inhibition.

-

Analyze the current decay kinetics to determine effects on desensitization and deactivation rates. An acceleration of desensitization and/or prolongation of deactivation are hallmarks of NAM activity.[7] This technique provides unparalleled temporal resolution to dissect the compound's effect on channel gating.

-

-

-

In Vivo Models of Nociception (Tier 2):

-

Objective: To assess the analgesic potential of the compound in a relevant disease model.

-

Protocol (e.g., Chronic Constriction Injury Model of Neuropathic Pain):

-

Surgically induce neuropathic pain in rodents.

-

Administer the test compound systemically (e.g., intraperitoneally or orally).

-

Assess pain-related behaviors, such as mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test), at various time points post-dosing.

-

A significant increase in the pain threshold compared to vehicle-treated animals would support the mechanistic hypothesis.

-

-

Hypothesis C: Inhibition of Inflammatory Enzymes (COX/LOX)

Scientific Rationale: The benzisoxazole scaffold is present in molecules with demonstrated anti-inflammatory properties.[9][10] Specifically, certain isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Valdecoxib, a potent COX-2 inhibitor, notably features an isoxazole ring.[11] This precedent suggests that the title compound could exert anti-inflammatory effects by targeting enzymes in the arachidonic acid pathway.

Potential Molecular Targets:

-

Cyclooxygenase-1 (COX-1)

-

Cyclooxygenase-2 (COX-2)

-

5-Lipoxygenase (5-LOX)

Experimental Validation Workflow: The logic here is to first confirm direct enzyme inhibition and then verify that this inhibition translates to a functional anti-inflammatory effect in a cellular context.

-

In Vitro Enzyme Inhibition Assays (Tier 1):

-

Objective: To determine the IC50 values for the inhibition of COX-1, COX-2, and 5-LOX.

-

Protocol (COX-2 Example):

-

Use a commercially available colorimetric or fluorescent COX-2 inhibitor screening kit.

-

Add purified ovine or human recombinant COX-2 enzyme to wells containing a chromogenic substrate and arachidonic acid.

-

Add the test compound across a range of concentrations.

-

Incubate and measure the absorbance or fluorescence, which is proportional to the peroxidase activity of COX-2.

-

Calculate the IC50 value. Comparing the IC50 for COX-1 and COX-2 provides a selectivity index, which is critical for predicting potential gastrointestinal side effects.

-

-

-

Cell-Based Prostaglandin E2 (PGE2) Assay (Tier 2):

-

Objective: To confirm the compound's ability to inhibit pro-inflammatory mediator production in a relevant cell type.

-

Protocol:

-

Culture RAW 264.7 macrophage cells or human whole blood.

-

Pre-treat cells with the test compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.

-

Collect the cell supernatant and quantify PGE2 levels using a competitive ELISA kit.

-

A dose-dependent reduction in PGE2 levels confirms cellular activity and validates the enzyme inhibition data.

-

-

Secondary & Exploratory Hypotheses

While less directly supported by the core scaffold, the broader chemical class of carboxamides warrants consideration of additional mechanisms.

-

Cannabinoid Receptor Modulation: Carboxamides are a well-established class of cannabinoid CB2 receptor ligands, with some also showing activity at CB1.[12][13] An initial screen against CB1 and CB2 receptors would be a prudent exploratory step.

-

Acid Ceramidase (AC) Inhibition: Benzoxazolone carboxamides have been identified as potent, systemically active inhibitors of intracellular acid ceramidase, an enzyme involved in ceramide metabolism and apoptosis signaling.[3] The structural similarity suggests this is a plausible, albeit more speculative, target.

-

Antimicrobial Activity: Benzisoxazole derivatives have been reported to possess antibacterial and antifungal properties, sometimes acting via membrane disruption or DNA damage.[10][14][15] Screening against a panel of pathogenic bacteria and fungi could reveal unexpected activity.

Integrated Screening Cascade and Data Summary

A tiered, multi-hypothesis approach is the most efficient strategy to elucidate the mechanism of action for a novel compound. The following workflow integrates the primary hypotheses into a logical screening funnel.

Sources

- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology [pubmed.ncbi.nlm.nih.gov]

- 2. cris.technion.ac.il [cris.technion.ac.il]

- 3. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isca.me [isca.me]

- 7. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) studies of benzisoxazole derivatives.

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Benzisoxazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The benzisoxazole motif, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a diverse array of therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of benzisoxazole derivatives, offering field-proven insights into the experimental choices and causality that drive the discovery of potent and selective drug candidates. We will delve into the key therapeutic areas where these derivatives have shown significant promise, including their roles as antipsychotic, anticancer, and anticonvulsant agents.

The Architectural Blueprint: Understanding the Benzisoxazole Core

The 1,2-benzisoxazole ring system is an aromatic organic compound featuring a benzene ring fused to an isoxazole ring.[1] This core structure serves as a versatile template for medicinal chemists, allowing for substitutions at various positions to modulate the physicochemical properties and biological activity of the resulting derivatives.[2][3] The inherent stability of the aromatic system, coupled with the potential for diverse functionalization, underpins its success in drug discovery.[2][3]

Decoding the Structure-Activity Landscape: A Therapeutic Area Perspective

The pharmacological profile of benzisoxazole derivatives is intricately linked to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for the rational design of new chemical entities with improved efficacy and safety profiles.

Antipsychotic Agents: Targeting Dopamine and Serotonin Receptors

Benzisoxazole derivatives are prominent in the development of atypical antipsychotics, which primarily function by antagonizing dopamine D2 and serotonin 5-HT2A receptors.[4][5] This dual-receptor antagonism is a hallmark of atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects (EPS).[5]

Key SAR Insights:

-

The 3-(Piperidin-4-yl) Moiety: A crucial pharmacophore for antipsychotic activity is the presence of a 3-(piperidin-4-yl)-1,2-benzisoxazole core.[5] Drugs like risperidone, paliperidone, and iloperidone all feature this essential structural element.[1][5]

-

Substitutions on the Benzene Ring:

-

Fluorine Substitution: The introduction of a fluorine atom, particularly at the 6-position of the benzisoxazole ring, can significantly impact drug disposition and activity.[2]

-

-

Modifications of the Piperidine Ring:

-

N-Alkylation: The nature of the substituent on the piperidine nitrogen is critical for modulating receptor affinity and pharmacokinetic properties. For instance, in risperidone, the complex substituent contributes to its high affinity for both D2 and 5-HT2A receptors.

-

-

Multi-target Approaches: Newer research focuses on developing multi-target antipsychotic agents by incorporating other functionalities. For example, coumarin-based benzisoxazole analogs have been synthesized that show high affinity for D2, D3, 5-HT1A, and 5-HT2A receptors with low affinity for the H1 receptor, potentially leading to fewer side effects.[2]

Quantitative SAR Data for Antipsychotic Benzisoxazole Derivatives:

| Compound | D2 Receptor Affinity (IC50/Ki, nM) | 5-HT2A Receptor Affinity (IC50/Ki, nM) | Reference |

| Risperidone | 3.13 (Ki) | 0.16 (Ki) | [5] |

| Paliperidone | 0.63 (Ki) | 0.14 (Ki) | [5] |

| Iloperidone | 6.2 (Ki) | 5.6 (Ki) | [5] |

| Compound 61 (abaperidone) | 17.0 (IC50) | 6.2 (IC50) | [2] |

| Compound 62 | 12.7 (D2) | 2.2 (5-HT2A) | [2] |

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the affinity of test compounds for dopamine D2 and serotonin 5-HT2A receptors.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Preparation of Receptor Membranes:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A), and varying concentrations of the benzisoxazole test compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Anticancer Agents: Diverse Mechanisms of Action

Benzisoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2][4]

Key SAR Insights:

-

Substitutions at the C-3 Position: The nature of the substituent at the C-3 position of the benzisoxazole ring is critical for anticancer activity. The basicity of different substituted heterocyclic ring systems at this position has been studied to understand the SAR.[2]

-

Amide Derivatives: A series of new amide derivatives of benzisoxazole have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2.[2]

-

Estradiol-Benzisoxazole Chimeras: Hybrid molecules combining estradiol and benzisoxazole have shown superior activity against several cancer cell lines.[4]

-

HDAC Inhibition: Some benzisoxazole derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, leading to decreased cell proliferation and induction of apoptosis in acute myeloid leukemia (AML) cell lines.[2]

Quantitative SAR Data for Anticancer Benzisoxazole Derivatives:

| Compound | Cell Line | Activity (IC50, µM) | Reference |

| Compound 65 | Electric Eel AChE | 1.5 | [2] |

| Compound 66 | Electric Eel AChE | 2.51 | [2] |

| Compound 9c | MCF-7 | 2.36 | [4] |

| Compound 72 | HepG-2 | - (37.75% inhibition) | [2] |

| Compound 73 | HepG-2 | - (39.19% inhibition) | [2] |

Experimental Workflow: MTT Assay for Cytotoxicity

The following diagram outlines the steps involved in an MTT assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

-

Cell Seeding:

-

Seed the desired cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzisoxazole derivatives in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add the MTT solution to each well and incubate the plate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Anticonvulsant Agents: Modulating Neuronal Excitability

Benzisoxazole derivatives, such as zonisamide, are established anticonvulsant drugs.[1][2] SAR studies in this area aim to develop new agents with improved efficacy and reduced neurotoxicity.

Key SAR Insights:

-

3-(Sulfamoylmethyl) Group: The presence of a 3-(sulfamoylmethyl) group on the 1,2-benzisoxazole ring is a key feature for anticonvulsant activity.[6]

-

Halogen Substitution: The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase both anticonvulsant activity and neurotoxicity.[6]

-

Substitution on the Sulfamoyl Group: Substitution on the sulfamoyl group generally leads to a decrease in activity.[6] Monoalkylated compounds may exhibit activity due to biotransformation.[6]

In Vivo Model: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical screen for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

Caption: Workflow for the Maximal Electroshock (MES) test.

Bioisosteric Replacements: Fine-Tuning Molecular Properties

A key strategy in optimizing benzisoxazole derivatives is the use of bioisosteric replacements. The benzisoxazole heterocycle itself has been successfully employed as a bioisostere for the benzoyl functionality in N-benzylpiperidine-based acetylcholinesterase (AChE) inhibitors, leading to potent and selective compounds for the potential treatment of Alzheimer's disease.[2][7] This approach allows for the modulation of properties such as lipophilicity, solubility, and metabolic stability, which can lead to improved ADME profiles and the generation of new intellectual property.

Conclusion and Future Directions

The benzisoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse pharmacological activities exhibited by its derivatives underscore its privileged nature. Future efforts in this field will likely focus on the development of highly selective ligands for specific receptor subtypes to minimize off-target effects. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel benzisoxazole-based therapeutics with enhanced efficacy and safety profiles. The continued exploration of this versatile scaffold holds great promise for addressing unmet medical needs across a range of diseases.

References

-

Gali, V. K., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(45), 26867-26888. [Link]

-

Reddy, T. S., et al. (2025). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]

-

Narang, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. [Link]

-

Al-Qtaishat, S., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

-

Brishty, J. R., et al. (2025). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. [Link]

-

Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]

-

Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Kumar, A., & Singh, P. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 834-841. [Link]

-

Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. [Link]

-

Temple, D. L., et al. (1983). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 26(8), 1141-1146. [Link]

-

Wikipedia. (n.d.). Benzisoxazole. Wikipedia. [Link]

-

Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. [Link]

-

Al-Qtaishat, S., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed, 35566373. [Link]

-

Narang, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. ResearchGate. [Link]

-

Kabi, A. K., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. [Link]

-

G. G. Mu, et al. (2012). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. PubMed, 22348835. [Link]

-

Al-Qtaishat, S., et al. (2025). (PDF) Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. ResearchGate. [Link]

-

Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]

-

Singh, A., et al. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]

-

Singh, P., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 12(11), 1873-1887. [Link]

Sources

- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.info [ijpsr.info]

- 5. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem-space.com [chem-space.com]

An In-Depth Technical Guide to the Synthesis and Exploration of Novel 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide Derivatives

Abstract

The 1,2-benzisoxazole moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds, including the anticonvulsant zonisamide and the antipsychotic risperidone. Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, antipsychotic, anticonvulsant, and antimicrobial effects.[1] This guide focuses on the partially saturated analogue, 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide, a scaffold that combines the key electronic features of the benzisoxazole ring with the conformational flexibility of a cyclohexene-fused system. We provide a comprehensive exploration of synthetic strategies, detailed experimental protocols, and a proposed framework for the biological evaluation of novel derivatives, aimed at empowering researchers in the fields of medicinal chemistry and drug discovery.

The Strategic Imperative: Why Explore This Scaffold?

The decision to investigate the this compound core is rooted in established medicinal chemistry principles. The fusion of a saturated carbocyclic ring onto the benzisoxazole core introduces a three-dimensional structure that can enhance binding affinity and selectivity for biological targets compared to its planar aromatic counterpart. The carboxamide functional group at the 3-position serves as a critical handle for derivatization, acting as a versatile hydrogen bond donor and acceptor, and providing a vector to explore chemical space and modulate pharmacokinetic properties.

Our hypothesis is that by systematically modifying two key positions—the amide nitrogen (R¹) and the saturated carbocyclic ring (R²)—we can generate a library of novel compounds with potential therapeutic applications, particularly in areas where benzisoxazoles have already shown promise, such as neuropharmacology and anti-inflammatory research.[1]

Core Synthesis and Derivatization Strategy

The cornerstone of any drug discovery campaign is a robust and flexible synthetic route. Our approach is designed for efficiency and adaptability, allowing for the late-stage introduction of diversity.

Synthesis of the Core Scaffold

The construction of the 4,5,6,7-tetrahydro-1,2-benzisoxazole ring system is most effectively achieved through a multi-step sequence starting from cyclohexanone. The key steps involve the formation of a β-ketoester, oximation, and subsequent intramolecular cyclization. This method provides a reliable pathway to the core carboxylic acid intermediate, which is the immediate precursor to our target carboxamides.

Caption: General synthetic route to the core scaffold and its derivatives.

Rationale for Derivatization

-

N-Substituent (R¹) Modification: The amide moiety is the primary point for diversification. By coupling the core carboxylic acid with a wide array of primary and secondary amines, we can systematically probe structure-activity relationships (SAR). Introducing various aryl, heteroaryl, and alkyl groups allows for the modulation of:

-

Lipophilicity (logP): Fine-tuning solubility and membrane permeability.

-

Target Engagement: Introducing functionalities that can form specific interactions (H-bonds, π-stacking, hydrophobic interactions) with a biological target.

-

Metabolic Stability: Blocking or altering sites of metabolic attack.

-

-

Carbocyclic Ring (R²) Substitution: Although not the primary focus of this initial guide, future work should involve the synthesis of analogues with substituents on the tetrahydro ring. This can be achieved by starting with substituted cyclohexanones. Such modifications can introduce chirality and enforce specific conformations, potentially leading to enhanced potency and selectivity.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions to ensure reproducibility.

Protocol 1: Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid (Core Intermediate)

-

Step A: Synthesis of Ethyl 2-cyclohexanonecarboxylate.

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C, add absolute ethanol (0.1 eq) dropwise.

-

Add a solution of cyclohexanone (1.0 eq) and diethyl carbonate (1.5 eq) in diethyl ether dropwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding ice-cold water. Separate the aqueous layer and wash the organic layer with water.

-

Acidify the combined aqueous layers with 2N HCl to pH ~5 and extract with ethyl acetate.

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

-

-

Step B: Synthesis of Ethyl 2-(hydroxyimino)cyclohexanecarboxylate.

-

Dissolve the product from Step A (1.0 eq) in glacial acetic acid.

-

Cool the solution to 5-10 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 15 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the oxime.

-

-

Step C: Synthesis of Ethyl 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylate.

-

Add the oxime from Step B (1.0 eq) portion-wise to concentrated sulfuric acid at 0 °C with vigorous stirring.

-

Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane. Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

-

-

Step D: Synthesis of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid.

-

Dissolve the ester from Step C (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH ~2 with 2N HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the title carboxylic acid.

-

Protocol 2: General Procedure for Synthesis of N-Substituted Carboxamide Derivatives

-

To a solution of 4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired primary or secondary amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the final N-substituted carboxamide derivative.

Data Presentation and Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The following table provides a template for summarizing the data for newly synthesized derivatives.

| Compound ID | R¹ Substituent | Yield (%) | M.P. (°C) | HRMS (m/z) [M+H]⁺ |

| Ex-1 | 4-Fluorophenyl | 78 | 155-157 | Calc: 263.0983, Found: 263.0985 |

| Ex-2 | Pyridin-2-yl | 72 | 162-164 | Calc: 246.1029, Found: 246.1031 |

| Ex-3 | Cyclohexyl | 85 | 141-143 | Calc: 251.1703, Found: 251.1706 |

| Ex-4 | Benzyl | 81 | 128-130 | Calc: 259.1389, Found: 259.1392 |

Framework for Biological Evaluation and SAR

The broad biological activity of benzisoxazole and carboxamide derivatives suggests multiple potential therapeutic avenues.[1][2] A logical screening cascade is essential to identify promising lead compounds.

Initial Hypothesis and Target Selection

Based on precedents set by related heterocyclic carboxamides, initial screening efforts should focus on targets related to inflammation and pain.[3][4] For example, thiazole-carboxamide compounds have shown potent antioxidant and COX inhibitory activity.[3] Furthermore, structure-activity relationship (SAR) studies on other scaffolds have demonstrated that bulky, lipophilic groups can enhance activity, possibly by improving penetration into hydrophobic active sites.[3][5]

Primary Hypothesis: N-aryl substituted derivatives of this compound bearing electron-withdrawing or bulky lipophilic groups will exhibit anti-inflammatory and/or analgesic properties.

Proposed Screening Cascade

Caption: A logical workflow for the biological evaluation of novel derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. The synthetic routes outlined in this guide are robust and amenable to library synthesis, providing a solid foundation for extensive SAR studies. The proposed biological evaluation cascade offers a clear path from initial in vitro screening to in vivo efficacy testing.

Future work should aim to expand the chemical diversity by exploring a wider range of amine inputs for the carboxamide synthesis and by developing routes to substituted carbocyclic ring systems. Computational modeling and docking studies could further refine the design of next-generation derivatives, accelerating the discovery of potent and selective drug candidates.

References

-

Arshad, M. F., Alam, A., Alshammari, A. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

-

Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Shinde, D. B., et al. (2025). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. SAGE Publications Inc. Available at: [Link]

-

Jadhav, P., et al. (2023). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Journal of Advanced Scientific Research. Available at: [Link]

-

PubChem. N-(2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide. Available at: [Link]

- Google Patents. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid.

-

Al-Omair, M. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Wang, Z., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

-

Snetkov, P., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Pišlar, A., et al. (2024). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Pharmacia. Available at: [Link]

-

Sharma, K., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

S. Row, G., et al. (2005). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Realini, N., et al. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. Angewandte Chemie International Edition. Available at: [Link]

-

Al-Ghorbani, M., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. isca.me [isca.me]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 4. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide, a key heterocyclic scaffold of interest in medicinal chemistry. The benzisoxazole moiety is a privileged structure found in numerous pharmacologically active agents, making the attainment of high-purity material a critical prerequisite for reliable downstream applications, from biological screening to preclinical development.[1] This document moves beyond simple procedural lists to explain the fundamental principles behind each purification step, empowering researchers to adapt and troubleshoot methodologies effectively. Protocols for recrystallization and column chromatography are presented, alongside methods for purity verification.

Introduction: The Importance of Purity for a Privileged Scaffold

The 1,2-benzisoxazole ring system is a cornerstone in modern drug discovery, forming the structural backbone of drugs with applications as anticonvulsants, antipsychotics, and anti-inflammatory agents.[1] this compound, as a derivative, belongs to this important class of compounds. The presence of the carboxamide functional group further enhances its potential for forming key hydrogen bond interactions with biological targets.[2]

The reliability of all subsequent experimental data—be it in vitro biological assays, pharmacokinetic studies, or structural biology—is fundamentally dependent on the purity of the starting compound. Trace impurities, such as unreacted starting materials, synthetic by-products, or residual solvents, can lead to false positives, inaccurate structure-activity relationships (SAR), and potentially confounding toxicity profiles. This guide, therefore, offers a systematic approach to achieving high-purity this compound.

Compound Profile and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale & Impact on Purification |

| Appearance | White to off-white crystalline solid | Crystalline nature suggests recrystallization is a viable primary purification technique. |

| Molecular Weight | ~180.2 g/mol | --- |

| Polarity | Moderately Polar | The carboxamide group imparts significant polarity. The tetrahydro-aromatic core is nonpolar. |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Acetone). Low solubility in nonpolar solvents (e.g., Hexane, Heptane) and likely low solubility in water. | Solubility profile is the key determinant for selecting appropriate recrystallization solvents and chromatographic mobile phases. |

| pKa | The amide proton is weakly acidic (pKa ~17). The isoxazole nitrogen is weakly basic. | The compound is largely neutral under typical conditions, simplifying purification. However, in reversed-phase chromatography, pH modifiers can ensure consistent protonation state and improve peak shape.[3] |

Common Synthetic Impurities

Based on common synthetic routes to benzisoxazole derivatives, potential impurities may include:[4]

-

Unreacted Starting Materials: Such as the corresponding cyclohexane-fused dicarbonyl precursor or hydroxylamine.

-

Hydrolyzed By-product: The corresponding carboxylic acid (4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxylic acid) from hydrolysis of the amide.

-

Ring-Opened Species: By-products from cleavage of the N-O bond in the isoxazole ring.

-

Reagents and Catalysts: Residual coupling agents (if the amide is formed from the acid) or residual base/acid from cyclization steps.

-

Isomeric By-products: Depending on the synthetic strategy, other isomers could potentially form.

Strategic Purification Workflow

The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. A typical workflow involves a primary bulk purification followed by a high-resolution polishing step if necessary.

Caption: General purification strategy for this compound.

Protocol 1: Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid compound, leveraging differences in solubility.[5][6] The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[6]

Rationale for Solvent Selection

The ideal solvent system is identified through small-scale solubility tests. Given the target's moderate polarity, single-solvent systems like ethanol or isopropanol, or two-solvent systems like Ethyl Acetate/Heptane or Ethanol/Water are excellent starting points.

| Solvent System | Rationale |

| Ethanol or Isopropanol | The polar hydroxyl group will solvate the carboxamide, while the alkyl chain has an affinity for the tetrahydro-aromatic core. A significant solubility difference between hot and cold is expected. |

| Ethyl Acetate / Heptane | Ethyl acetate is a good "solvent" for dissolving the compound, and heptane is a non-polar "anti-solvent" used to induce precipitation upon cooling. This is highly effective for removing more polar impurities. |

| Acetone | A strong polar aprotic solvent that can be effective, though its high volatility can sometimes lead to rapid crashing out of the solid rather than slow crystal growth.[5] |

Step-by-Step Recrystallization Protocol

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring.

-

Achieve Saturation: Continue adding small portions of hot solvent until the compound just fully dissolves. Adding excess solvent will reduce the final yield.

-

Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is paramount as it allows for the formation of a pure crystal lattice, excluding impurities.

-

Induce Crystallization (If Necessary): If crystals do not form, gently scratch the inside of the flask with a glass rod below the solvent line or add a tiny "seed" crystal of pure product.

-

Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and perform purity analysis (TLC/HPLC).

Protocol 2: Silica Gel Column Chromatography

Chromatography is used when recrystallization is ineffective, the product is an oil, or when impurities have similar solubility profiles to the product. For a moderately polar compound like this carboxamide, normal-phase (silica gel) chromatography is typically the method of choice.[5]

Rationale for Mobile Phase Selection

The mobile phase (eluent) must be optimized to achieve good separation between the product and impurities. This is done using Thin-Layer Chromatography (TLC). The target retention factor (Rƒ) for the product on TLC should be between 0.25 and 0.40 for optimal column separation.

| Mobile Phase System | Polarity | Typical Use Case |

| Ethyl Acetate / Heptane | Low to Medium | Excellent starting point. A gradient from 20% to 80% Ethyl Acetate in Heptane is a common strategy. |

| Dichloromethane / Methanol | Medium to High | Used for separating more polar compounds. A small percentage of methanol (1-10%) in dichloromethane significantly increases eluent strength. |

Step-by-Step Chromatography Protocol

Caption: Standard workflow for purification by column chromatography.

-

TLC Optimization: Develop an eluent system on a TLC plate that gives an Rƒ value of ~0.3 for the product.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add the resulting powder to the top of the column.

-

Elution: Begin eluting with the mobile phase, starting with a less polar composition. If a gradient is used, slowly increase the proportion of the more polar solvent to elute the compounds from the column.

-

Fraction Collection: Collect fractions of equal volume as the eluent passes through the column.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment

No purification is complete without rigorous verification of the final product's purity.

-

Thin-Layer Chromatography (TLC): A quick, qualitative method. A pure compound should appear as a single spot.

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Using a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient is typical. Purity is reported as a percentage based on the area of the product peak relative to the total area of all peaks.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

-

A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

- WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid. Google Patents. (n.d.).

-

Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

- WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Google Patents. (n.d.).

- WO2014095080A2 - Process for the purification of carboxylic acids. Google Patents. (n.d.).

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Purifying ionic compounds by flash column chromatography. Biotage. (2023, February 10). Retrieved January 24, 2026, from [Link]

-

RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. (n.d.). Retrieved January 24, 2026, from [Link]

-

What is the best technique for amide purification?. ResearchGate. (2020, November 2). Retrieved January 24, 2026, from [Link]

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and. An-Najah Staff. (n.d.). Retrieved January 24, 2026, from [Link]

-

Zonisamide-impurities. Pharmaffiliates. (n.d.). Retrieved January 24, 2026, from [Link]

-

Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. (2024, July 8). Retrieved January 24, 2026, from [Link]

-

chromatography of carboxylic acid derivatives of aminoacids?. Reddit. (2022, July 11). Retrieved January 24, 2026, from [Link]

-

Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

-

1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024, March 30). Retrieved January 24, 2026, from [Link]

-

Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biotage.com [biotage.com]

- 4. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. westfield.ma.edu [westfield.ma.edu]

Application Note: A High-Throughput Screening Workflow for Kinase Inhibitor Discovery Using a 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide-Based Library

Introduction: The Promise of Novel Heterocycles in Kinase Inhibition

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1] Its derivatives have garnered significant interest for their diverse biological activities.[2][3] The introduction of a carboxamide functional group can further enhance molecular interactions with biological targets, a strategy successfully employed in developing potent inhibitors for various enzyme classes.[4][5][6] This application note presents a detailed, albeit hypothetical, protocol for the utilization of a focused compound library centered around the 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide scaffold in a high-throughput screening (HTS) campaign to identify novel inhibitors of a representative tyrosine kinase, "Kinase X."

High-throughput screening is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast numbers of chemical entities against specific biological targets.[7][8] The workflow described herein is designed to be a robust and self-validating system, providing researchers with a comprehensive guide from initial assay development to hit confirmation. We will detail the causality behind each experimental choice, ensuring scientific integrity and providing a practical framework for drug development professionals.

Physicochemical Properties of the Core Scaffold

Before embarking on an HTS campaign, understanding the drug-like properties of the core scaffold is crucial. The this compound core possesses attributes that make it an attractive starting point for library synthesis. A related structure, N-(2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide, has a molecular weight of 243.26 g/mol and an XLogP3-AA of 2, suggesting good potential for oral bioavailability according to Lipinski's Rule of Five.[9] The carboxamide group provides both hydrogen bond donor and acceptor capabilities, facilitating potential interactions within an enzyme's active site.

| Property | Hypothetical Value for Core Scaffold | Rationale |

| Molecular Weight | < 350 g/mol | Provides a good starting point for further derivatization without exceeding the typical molecular weight cutoffs for lead-like compounds. |

| cLogP | 1.5 - 3.0 | Ensures adequate solubility in aqueous assay buffers while maintaining sufficient membrane permeability for potential cell-based assays. |

| Hydrogen Bond Donors | 1-2 | The carboxamide and potentially other functionalities contribute to target binding. |

| Hydrogen Bond Acceptors | 3-4 | The isoxazole ring and carboxamide oxygen are key interaction points. |

| Aqueous Solubility | > 50 µM | Critical for preventing compound precipitation in biochemical assays and ensuring accurate concentration-response relationships. |

| Chemical Stability | Stable in DMSO and aqueous buffer for > 24h | Essential for maintaining compound integrity throughout the HTS process. |

High-Throughput Screening Workflow for Kinase X Inhibitors

The following protocols outline a comprehensive HTS campaign designed to identify and validate inhibitors of Kinase X from a library of this compound derivatives.

Figure 1: A comprehensive workflow for the discovery of kinase inhibitors.

Part 1: Assay Development and Validation

The foundation of a successful HTS campaign is a robust and reliable assay. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is chosen for its sensitivity, low background, and homogeneous format, making it highly amenable to automation.[10]

Protocol 1: TR-FRET Kinase Assay Development

-

Objective: To optimize the concentrations of Kinase X and its substrate to achieve a stable and robust assay window.

-

Materials:

-

Recombinant human Kinase X

-

Biotinylated peptide substrate

-

ATP

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-peptide antibody and Alexa Fluor™ 647-streptavidin)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, white plates

-

-

Procedure:

-

Prepare a matrix of Kinase X and biotinylated peptide substrate concentrations in assay buffer.

-

Dispense the enzyme and substrate mixtures into the 384-well plates.

-

Initiate the kinase reaction by adding ATP at its Michaelis constant (Km) concentration.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents and incubate in the dark for 60 minutes.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio and determine the optimal concentrations that provide the best signal-to-background ratio.

-

Protocol 2: Assay Validation (Z'-Factor and DMSO Tolerance)

-

Objective: To confirm the suitability of the assay for HTS by calculating the Z'-factor and assessing its tolerance to DMSO.[11]

-

Procedure:

-

Prepare positive controls (no enzyme or a known potent inhibitor) and negative controls (DMSO vehicle) in multiple replicates (n ≥ 16) across a 384-well plate.

-

Run the TR-FRET assay as described in Protocol 1.

-

Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z'-factor > 0.5 is considered excellent for HTS.

-

To assess DMSO tolerance, run the assay with varying concentrations of DMSO (e.g., 0.1% to 2%). The final DMSO concentration in the primary screen should not significantly impact the assay signal.

-

| Assay Validation Parameter | Acceptance Criterion | Hypothetical Result |

| Z'-Factor | ≥ 0.5 | 0.78 |

| Signal to Background (S/B) | ≥ 5 | 12 |

| DMSO Tolerance | < 10% signal change at 1% DMSO | 5% signal decrease at 1% DMSO |

Part 2: Primary High-Throughput Screening

The primary screen aims to identify "hits" from the compound library that exhibit inhibitory activity against Kinase X at a single concentration.

Protocol 3: Single-Point Primary HTS

-

Objective: To screen the entire this compound library at a single concentration to identify initial hits.

-

Procedure:

-

Prepare assay-ready plates by dispensing the compound library into 384-well plates at a concentration that will yield a final assay concentration of 10 µM. Each plate should include positive and negative controls.

-

Using automated liquid handlers, add the optimized concentrations of Kinase X and the peptide substrate to all wells.

-

Initiate the reaction with ATP.

-

Incubate, stop the reaction, and add detection reagents as per Protocol 1.

-

Read the plates and calculate the percent inhibition for each compound relative to the controls.

-

A hit threshold is typically set at >50% inhibition or >3 standard deviations from the mean of the negative controls.

-

Figure 2: Logic diagram for primary hit selection.

Part 3: Hit Confirmation and Triage

This phase is critical for eliminating false positives and confirming the activity of the primary hits.

Protocol 4: Dose-Response Confirmation and IC₅₀ Determination

-

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

-

Procedure:

-

Select all primary hits for follow-up.

-

Prepare serial dilutions of each hit compound (e.g., 8-point, 1:3 dilution series) starting from a top concentration of 50 µM.

-

Perform the TR-FRET assay with the serially diluted compounds.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Confirmed hits are those that exhibit a clear dose-response relationship.

-

Protocol 5: Counter-Screening and Orthogonal Assays

-

Objective: To identify and remove compounds that interfere with the assay technology (false positives) and to confirm hits using a different assay method.

-

Procedure for Counter-Screening:

-

Run the confirmed hits in an assay format that excludes Kinase X but contains all other assay components, including ATP and the detection reagents.

-

Compounds that show a signal in this format are likely interfering with the detection system and should be flagged or deprioritized.

-

-

Procedure for Orthogonal Assay:

-

Use a non-TR-FRET based method, such as an AlphaLISA® or a mobility shift assay, to re-test the confirmed, non-interfering hits.

-

This confirms that the observed inhibition is due to the compound's effect on the kinase and not an artifact of the primary assay format.

-

| Hit Triage Stage | Purpose | Outcome |

| Dose-Response | Confirm activity and determine potency. | Confirmed hits with IC₅₀ values. |

| Counter-Screen | Identify assay interference compounds. | Elimination of false positives. |

| Orthogonal Assay | Confirm activity in a different assay format. | Validated hits with higher confidence. |

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for utilizing a novel chemical library based on the this compound scaffold in a high-throughput screening campaign for kinase inhibitors. By following a structured workflow encompassing rigorous assay development, multi-stage hit validation, and data-driven decision making, researchers can efficiently identify and prioritize promising lead compounds for further optimization. The principles and protocols described herein are adaptable to other target classes and assay formats, serving as a valuable resource for drug discovery professionals. Subsequent steps for validated hits would involve detailed structure-activity relationship (SAR) studies, selectivity profiling against a panel of other kinases, and evaluation in cell-based models of disease.

References

-

Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One, 20(9), e0331000. [Link]

-

Al-Warhi, T., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecules, 27(21), 7598. [Link]

-

Ma, S. (2021). Design, Synthesis and Biological Evaluation of Novel P62zz Ligands with Therapeutic Potentials. D-Scholarship@Pitt. [Link]

-

Jukič, M., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(22), 16511–16534. [Link]

-

Shinde, D. B., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2005(1), 58-59. [Link]

-

Al-Ostoot, F. H., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl) derivatives as potential EGFR inhibitors for gastric cancer. Scientific Reports, 13(1), 23028. [Link]

-

PubChem. (n.d.). N-(2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One. [Link]

- Belin, b., et al. (2002). Process for the preparation of 1,2-benzisoxazole-3-acetic acid.

-

Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]

- Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.

-

Saldābols, M., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 27(19), 6649. [Link]

-

Tran, T. M., et al. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria Journal. [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydro-1,2-benzisoxazol-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][12][13]Thiazin-4-one Derivatives. Molecules. [Link]

-

Kovaľ, J., et al. (2024). Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. ResearchGate. [Link]

-

Da Cunha, T., et al. (2022). Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening. International Journal of Molecular Sciences, 23(19), 11929. [Link]

- Deriabina, O., et al. (2024). Identification and synthesis of metabolites of the new 4.

-

PubChem. (n.d.). 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Chemical Series of OXA-48 β-Lactamase Inhibitors by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(2-pyridinyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide | C13H13N3O2 | CID 850408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

Application Notes and Protocols for the Antifungal Research of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide

Introduction: The Imperative for Novel Antifungal Agents and the Potential of Isoxazole Scaffolds

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The current antifungal armamentarium is limited, and many existing agents are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal compounds with unique mechanisms of action.